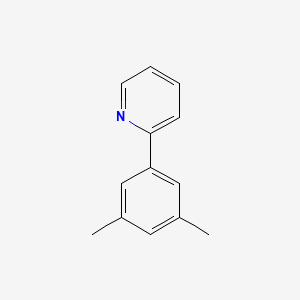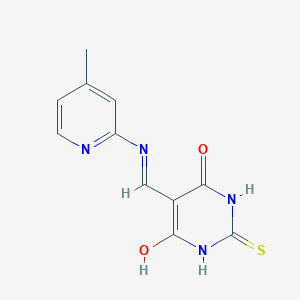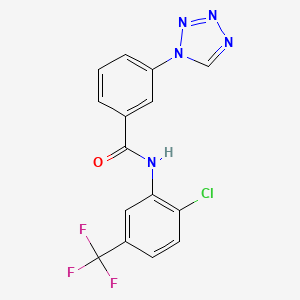
2-(3,5-Dimethylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Suzuki–Miyaura Coupling : This transition metal-catalyzed carbon–carbon bond-forming reaction has been widely applied. The process utilizes organoboron reagents, which are generally stable and environmentally benign. Various boron reagents have been developed for this purpose, tailored to specific coupling conditions . For example, organotrifluoroborate salts have been studied in Suzuki–Miyaura couplings . Carbonate Aminolysis and Isocyanate Chemistry : Novel chiral selectors based on cellulose, such as 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) , have been synthesized through these regioselective methods . Palladium-Catalyzed Cross-Coupling Reaction : The compound 3,5-bis(2,5-dimethylphenyl)pyridine was synthesized via this reaction. Its spectroscopic, structural, electronic, and bioactive characteristics have been investigated .
Scientific Research Applications
Spectroscopic and Structural Analysis
2-(3,5-Dimethylphenyl)pyridine derivatives have been extensively studied for their spectroscopic and structural characteristics. For instance, a novel derivative synthesized via Pd(0) catalyzed cross coupling reaction was examined using X-ray diffraction (XRD) and various spectroscopic techniques. Its molecular structure and bioactive characteristics were explored through density functional theory (DFT) and natural bond orbital (NBO) analysis, indicating significant biological activity (Akram et al., 2020).
Applications in Organic Chemistry
The compound has been used in organic chemistry, particularly in the context of degenerate transesterification reactions. Studies have investigated the rate of exchange of the 3,5-dimethylphenolate ion in various solvents, providing insights into the reactivity of this class of compounds (Jackman et al., 1991).
Catalysis and Small Molecule Activation
In the field of catalysis, derivatives of 2-(3,5-Dimethylphenyl)pyridine have been used to synthesize palladium complexes that demonstrate potential in activating small molecules. These complexes have been studied for their molecular structures and the potential to catalyze reactions like oligomerization of ethylene (Ojwach et al., 2009).
Hydrogen Bonding and Magnetic Properties
Research has also explored the hydrogen-bonding capabilities of 2-(3,5-Dimethylphenyl)pyridine derivatives in dinuclear complexes, particularly those involving copper(II) ions. Such studies contribute to understanding the magnetic and spectroscopic properties of these complexes (Colacio et al., 1991).
Asymmetric Transfer Hydrogenation
In asymmetric chemistry, certain derivatives are used in the asymmetric transfer hydrogenation of ketones, highlighting the influence of catalyst structure and reaction conditions on the transfer hydrogenation reactions (Magubane et al., 2017).
Materials Science Applications
In materials science, some derivatives have been employed in the production of phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating significant efficiency and stability in this application (Cheon et al., 2020).
properties
IUPAC Name |
2-(3,5-dimethylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGDOTIDCKHYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2705871.png)
![1-Cyclohexyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2705872.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2705876.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2705878.png)
![N-Methyl-N-[2-[methyl(1,3-thiazol-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2705880.png)
![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)
![2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2705883.png)

![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

